

A Comparative In-Vitro Dissolution Analysis of Betamethasone Acibutate Tablets

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Compound of Interest		
Compound Name:	Betamethasone acibutate	
Cat. No.:	B1666871	Get Quote

This guide provides a comparative analysis of the dissolution profiles of a test formulation of **Betamethasone Acibutate** tablets against a reference product. The objective is to present a framework for assessing the in-vitro performance and potential bioequivalence of different tablet formulations. The experimental data and protocols herein are provided to guide researchers, scientists, and drug development professionals in similar analytical endeavors.

Comparative Dissolution Data

The dissolution profiles of the Reference and Test **Betamethasone Acibutate** tablets were evaluated over a 60-minute period. The cumulative percentage of the drug dissolved at various time points is summarized in the table below. The data demonstrates a comparative assessment of the release characteristics of the two formulations under standardized laboratory conditions.



Time (minutes)	Average Cumulative % Drug Dissolved (Reference Product)	Average Cumulative % Drug Dissolved (Test Product)
5	35.2	31.8
10	58.1	52.5
15	75.4	70.1
30	88.9	85.3
45	95.2	92.6
60	98.6	96.4

Experimental Protocol

A detailed methodology was followed to ensure the accuracy and reproducibility of the dissolution testing.

1. Dissolution Apparatus and Parameters:

The dissolution study was conducted using a USP Apparatus 2 (Paddle Method) under the following conditions:

- Apparatus: USP Dissolution Apparatus 2 (Paddle)
- Dissolution Medium: 900 mL of pH 6.8 phosphate buffer containing 0.5% w/v Sodium Lauryl Sulfate (SLS). The use of a surfactant is often necessary for poorly water-soluble drugs like betamethasone esters to ensure sink conditions.
- Temperature: 37 ± 0.5 °C
- Paddle Speed: 50 rpm.[1][2][3]
- Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
- Sample Volume: 5 mL withdrawn at each time point without media replacement.



2. Analytical Method:

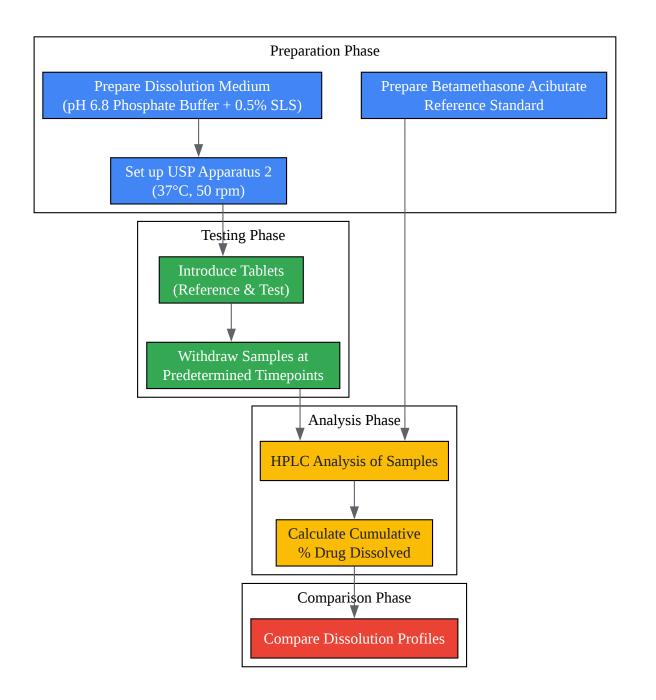
The concentration of **Betamethasone Acibutate** in the dissolution samples was determined by a validated High-Performance Liquid Chromatography (HPLC) method.

- Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/minute.
- · Detection Wavelength: 254 nm.
- Injection Volume: 20 μL.
- Standard Preparation: A standard solution of **Betamethasone Acibutate** reference standard of known concentration was prepared in the dissolution medium.
- Quantification: The percentage of drug dissolved was calculated by comparing the peak area of the samples to that of the standard.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the comparative dissolution study and the hierarchical relationship of the experimental parameters.





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Figure 1. Experimental workflow for the comparative dissolution study.





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